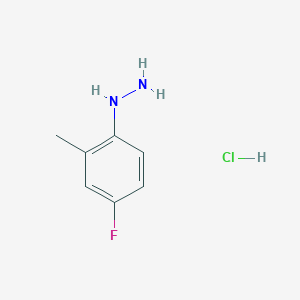

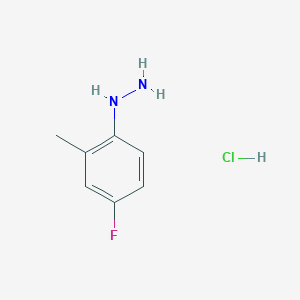

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILJKKZWRVMIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956309-73-1, 439863-62-4 | |

| Record name | Hydrazine, (4-fluoro-2-methylphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956309-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-fluoro-2-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application in the laboratory and in the synthesis of complex molecules.

Introduction

This compound is a substituted phenylhydrazine derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the introduction of these moieties into target molecules, influencing their physicochemical and pharmacological properties. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Chemical Identity and Structure

The fundamental identification and structural details of this compound are crucial for its correct application and for the interpretation of experimental results.

| Identifier | Value | Source |

| CAS Number | 439863-62-4 | [1][2] |

| Molecular Formula | C₇H₁₀ClFN₂ | [1][2] |

| Molecular Weight | 176.62 g/mol | [1] |

| IUPAC Name | (4-fluoro-2-methylphenyl)hydrazine;hydrochloride | [2] |

| Synonyms | (4-FLUORO-2-METHYLPHENYL)HYDRAZINE HCL | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="NH", pos="0,0.5!"]; N2 [label="NH2+", pos="-1,0!"]; C1 [label="C", pos="1,0!"]; C2 [label="C", pos="1.7,0.866!"]; C3 [label="C", pos="2.7,0.866!"]; C4 [label="C", pos="3.4,0!"]; C5 [label="C", pos="2.7,-0.866!"]; C6 [label="C", pos="1.7,-0.866!"]; F1 [label="F", pos="4.4,0!"]; C7 [label="CH3", pos="1.2,-1.732!"]; Cl [label="Cl-", pos="-2,-0.5!"];

// Bond edges N1 -- N2; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- F1; C6 -- C7;

// Benzene ring double bonds C1 -- C2 [style=invis]; C2 -- C3 [style=bold, len=0.8]; C3 -- C4 [style=invis]; C4 -- C5 [style=bold, len=0.8]; C5 -- C6 [style=invis]; C6 -- C1 [style=bold, len=0.8]; }

Caption: Molecular structure of this compound.

Physical Properties

Experimental data for the physical properties of this compound are not widely available in the literature. Commercial suppliers generally list the compound as a solid, but specific values for melting point, boiling point, and solubility are often not provided.[1][2] This section outlines the expected properties and provides protocols for their experimental determination.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | Not available | [1][2] |

| Boiling Point | Not available | [1][2] |

| Solubility | Sparingly soluble in water. | [3] |

Experimental Determination of Physical Properties

For researchers requiring precise physical data, the following standard protocols are recommended.

Caption: Workflow for melting point determination.

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Protocol:

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene, hexane).

-

Qualitative Assessment: To 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.

-

Observation: Observe for dissolution at room temperature with agitation. If the compound dissolves, it is considered soluble. If not, the mixture can be gently warmed to assess temperature-dependent solubility.

-

Semi-Quantitative Assessment: For solvents in which the compound is soluble, incrementally add weighed portions of the solute to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). This provides an approximate solubility value (e.g., in mg/mL).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will be complex due to the substitution pattern and fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic coupling (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).

Synthesis Protocol

This compound can be synthesized from the corresponding aniline, 4-fluoro-2-methylaniline, through a two-step process involving diazotization followed by reduction.

Caption: General synthesis pathway for this compound.

Detailed Protocol:

-

Diazotization:

-

Dissolve 4-fluoro-2-methylaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride dihydrate, in concentrated hydrochloric acid.

-

Cool the reducing agent solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Isolation and Purification:

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold dilute hydrochloric acid and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

-

Chemical Reactivity and Applications

The primary application of this compound is as a precursor in the Fischer indole synthesis .[4] This reaction involves the condensation of the hydrazine with an aldehyde or a ketone under acidic conditions to form a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield a substituted indole.[5]

Caption: Key steps in the Fischer indole synthesis.

The resulting fluorinated and methylated indoles are of significant interest in medicinal chemistry due to the often-favorable effects of fluorine on metabolic stability and binding affinity.

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care. While specific toxicity data for this compound is limited, related phenylhydrazine compounds are known to be toxic and potential carcinogens.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a framework for its synthesis, handling, and application, along with protocols for the determination of its key physical characteristics. Further research into the experimental properties of this compound would be a valuable contribution to the chemical community.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link][1][2]

-

Wikipedia. (2023, October 29). Fischer indole synthesis. Retrieved from [Link][4]

- ChemScene. (n.d.). Certificate of Analysis: (4-Fluorophenyl)hydrazine (hydrochloride).

- Fisher Scientific. (n.d.). Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemUniverse. (n.d.). (2-fluoro-4-methylphenyl)hydrazine hydrochloride.

Sources

An In-Depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride , a key building block in synthetic organic chemistry, holds significant importance in the landscape of pharmaceutical research and development. Its utility as a precursor for various heterocyclic compounds, most notably indoles, positions it as a critical reagent in the synthesis of numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and essential safety protocols, tailored for the discerning scientific professional.

Core Compound Properties and Identification

A thorough understanding of a compound's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. This compound is identified by the CAS Number 439863-62-4 .[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 439863-62-4 | [1] |

| Molecular Formula | C₇H₁₀ClFN₂ | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| Synonyms | (4-Fluoro-2-Methylphenyl)Hydrazine HCl | [1] |

| PubChem CID | 47002129 | [1][2] |

| MDL Number | MFCD15209528 | [1] |

These identifiers are crucial for accurate documentation, procurement, and adherence to regulatory and safety standards.

Synthesis and Mechanism of Action: The Gateway to Indoles

This compound is most prominently employed as a key reactant in the Fischer indole synthesis , a venerable and powerful method for constructing the indole nucleus.[3] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[3][4]

The causality behind this synthetic choice lies in the inherent reactivity of the hydrazine moiety and the subsequent intramolecular cyclization that leads to the formation of the bicyclic indole structure. The presence of the fluoro and methyl substituents on the phenyl ring allows for the generation of specifically substituted indole derivatives, which is of paramount importance in medicinal chemistry for tuning the pharmacological properties of a lead compound.

The generalized mechanism of the Fischer indole synthesis is a multi-step process:

-

Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[3][4]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3][4]

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, a key bond-forming step.[3][4]

-

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the final, energetically favorable aromatic indole.[3][4]

The choice of acid catalyst is critical and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃.[3]

Experimental Workflow: Fischer Indole Synthesis

Caption: A generalized workflow of the Fischer indole synthesis.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Consequently, this compound serves as an invaluable starting material in the synthesis of compounds targeting a wide range of therapeutic areas.

For instance, the Fischer indole synthesis is a common method for producing antimigraine drugs of the triptan class.[3] The ability to introduce specific substituents, such as the fluoro and methyl groups from the title compound, is crucial for optimizing receptor binding and pharmacokinetic properties.

Furthermore, indole derivatives synthesized via this method have shown potential as anti-inflammatory agents. For example, a Fischer indolization between 4-fluorophenylhydrazine hydrochloride and ethyl levulinate is a key step in the synthesis of a potent and selective antagonist for the human CHTH2 receptor, which is involved in inflammatory responses.[6]

Safety, Handling, and Storage: A Self-Validating Protocol

Due to the reactive nature of hydrazine derivatives, strict adherence to safety protocols is non-negotiable. The information presented here is synthesized from material safety data sheets (MSDS) and should be supplemented by a thorough review of the specific MSDS provided by the supplier before handling the compound.

Hazard Identification and Precautionary Measures

This compound and similar phenylhydrazine derivatives are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] They can cause skin and serious eye irritation.[9]

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Do not eat, drink, or smoke when using this product. Avoid breathing dust.[7][10]

-

Response: In case of exposure or concern, seek medical advice. Specific first-aid measures for inhalation, skin contact, eye contact, and ingestion should be followed as detailed in the MSDS.[7]

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[7][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Eye and Face Protection: Wear safety glasses with side-shields or goggles.[7][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Storage and Stability

This compound should be stored in a tightly closed container in a dry and well-ventilated place.[10] It is important to protect it from moisture, light, and air.[7][10] Incompatible materials include strong oxidizing agents, bases, and reducing agents.[7]

Detailed Experimental Protocol: A Representative Fischer Indole Synthesis

This protocol provides a generalized, step-by-step methodology for the synthesis of a substituted indole using this compound. Note: This is a representative protocol and may require optimization based on the specific carbonyl compound used.

Objective: To synthesize a 6-fluoro-4-methyl-substituted indole derivative.

Materials:

-

This compound

-

An appropriate ketone or aldehyde (e.g., cyclohexanone)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

-

Anhydrous solvent (e.g., ethanol, toluene, or glacial acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in the chosen anhydrous solvent.

-

Acid Catalysis: Slowly add the acid catalyst to the reaction mixture. The choice and amount of catalyst are crucial and should be determined based on literature precedents for similar substrates.[11]

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a protic acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified indole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of indole-based scaffolds. Its strategic importance in drug discovery and development is well-established. A comprehensive understanding of its properties, synthetic applications, and, most critically, its safe handling and storage, is essential for its effective and responsible use in the laboratory. This guide serves as a foundational resource for researchers and scientists, empowering them to leverage the synthetic potential of this key intermediate while upholding the highest standards of scientific integrity and safety.

References

-

American Elements. This compound | CAS 439863-62-4. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

PubChem. 4-Fluorophenylhydrazine hydrochloride. [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

-

Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Bhat, M. K. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2664-2673. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | C7H10ClFN2 | CID 47002129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride molecular weight

An In-Depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Introduction

This compound is a substituted hydrazine salt that serves as a critical building block in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a fluorine atom and a methyl group on the phenyl ring—provide medicinal chemists with a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of target molecules. This guide offers a comprehensive overview of its properties, synthesis, principal applications, analytical characterization, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Specifications

The utility of any chemical reagent in a research and development setting begins with a thorough understanding of its fundamental properties. This compound is a stable, crystalline solid under standard conditions, making it convenient for storage and handling compared to its freebase form.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClFN₂ | [1] |

| Molecular Weight | 176.62 g/mol | [2][3] |

| CAS Number | 439863-62-4 | |

| Canonical SMILES | CC1=C(C=CC(=C1)F)NN.Cl | [4] |

| Appearance | White to off-white crystalline powder (typical) | [5] |

| Purity | Commonly available at ≥97% | [6] |

| Synonyms | (4-Fluoro-2-Methylphenyl)Hydrazine HCl |

Molecular Structure:

Synthesis Pathway: From Aniline to Hydrazine

The standard industrial synthesis of aryl hydrazines, including this compound, is a well-established two-step process commencing from the corresponding aniline. This transformation is crucial as it introduces the reactive hydrazine moiety necessary for subsequent coupling reactions.

Step 1: Diazotization The synthesis begins with the diazotization of 4-fluoro-2-methylaniline. The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C).

-

Causality: The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing, which would lead to undesired side products and reduced yield. The strong acid protonates nitrous acid, forming the electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the primary amine of the aniline.

Step 2: Reduction The resulting diazonium salt solution is then immediately subjected to a controlled reduction. A common and effective reducing agent for this purpose is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to the hydrazine, which then precipitates from the acidic solution as its hydrochloride salt.

-

Causality: The use of stannous chloride is advantageous as it is a powerful yet selective reducing agent for this transformation. The acidic medium ensures the final product is protonated and crystallizes as the more stable hydrochloride salt, facilitating its isolation and purification.[7]

Caption: General synthesis workflow for aryl hydrazine hydrochlorides.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of this compound is as a key precursor in the Fischer indole synthesis . This powerful reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast number of natural products and pharmaceuticals.

The reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to yield the substituted indole.

-

Expertise & Causality: The choice of this compound is deliberate in drug design.

-

Fluorine Atom: The 4-fluoro substituent significantly alters the electronic properties of the resulting indole. Its high electronegativity can enhance binding affinity to target proteins and, crucially, can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing half-life) of a drug candidate.

-

Methyl Group: The 2-methyl group provides steric bulk, which can be used to control the regioselectivity of the cyclization and to probe specific pockets within a biological target.

-

Caption: Key stages of the Fischer Indole Synthesis pathway.

Analytical Characterization & Quality Control

Ensuring the identity and purity of starting materials is a cornerstone of trustworthy and reproducible research. For this compound, a multi-technique approach is required for comprehensive quality control.

Protocol 1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the reagent and identifying any process-related impurities.

Objective: To achieve >98% peak area purity.

Methodology:

-

System Preparation: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is equilibrated with the initial mobile phase conditions.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and re-equilibrate

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

-

Injection & Detection: Inject 5 µL and monitor the eluent using a UV detector at 254 nm.

-

Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

-

Trustworthiness: This self-validating protocol uses a gradient to ensure that both early- and late-eluting impurities are detected. The use of TFA sharpens peaks for better resolution and quantification.

Protocol 2: Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by both the fluorine and methyl groups), the methyl protons (a singlet around 2.2-2.4 ppm), and the exchangeable hydrazine protons (NH -NH₂ ).

-

¹⁹F NMR: Will show a singlet, confirming the presence and electronic environment of the single fluorine atom.

-

¹³C NMR: Will show seven distinct carbon signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion for the freebase (C₇H₉FN₂) at an m/z corresponding to its exact mass (140.0750 Da).[4][8]

Safety, Handling, and Storage

Substituted hydrazines and their salts require careful handling due to their potential toxicity. While specific toxicological data for this exact compound is limited, data from close analogs like 4-Fluorophenylhydrazine hydrochloride and Phenylhydrazine hydrochloride mandates stringent safety precautions.[9][10][11]

GHS Hazard Classification (Anticipated based on analogs):

| Hazard Class | Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [9][10][11] |

| Skin Corrosion/Irritation | Causes skin irritation. | [10][11] |

| Eye Damage/Irritation | Causes serious eye irritation. | [10][11] |

| Sensitization | May cause an allergic skin reaction. | [11] |

| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer. | [11] |

Mandatory Handling and Storage Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[11] Ensure an eyewash station and safety shower are immediately accessible.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-approved safety goggles or a face shield.[9][11]

-

Dispensing: When weighing and dispensing, avoid generating dust. Use a spatula and carefully transfer the solid. Do not dry sweep spills; instead, carefully take up the material for proper disposal.[11]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][11] The compound is noted to be sensitive to light, air, and moisture; storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[11]

-

Disposal: Dispose of waste material and contaminated containers through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or the environment.[9][11]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, established synthesis route, and critical role in the Fischer indole synthesis make it an invaluable precursor for developing novel therapeutics. By adhering to rigorous analytical validation and stringent safety protocols, researchers can confidently leverage this compound to construct complex molecular architectures and advance the frontiers of drug discovery.

References

-

American Elements. This compound | CAS 439863-62-4. [Link]

-

PubChem. This compound | C7H10ClFN2 | CID 47002129. [Link]

-

PubChem. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981. [Link]

-

ChemUniverse. (2-fluoro-4-methylphenyl)hydrazine hydrochloride. [Link]

-

PubChemLite. This compound (C7H9FN2). [Link]

-

ChemBK. (4-Fluoro-2-methylphenyl)hydrazine. [Link]

-

PubChem. (4-Fluoro-3-methylphenyl)hydrazine | C7H9FN2 | CID 18355388. [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....

Sources

- 1. This compound | C7H10ClFN2 | CID 47002129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C7H9FN2) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 8. (4-Fluoro-3-methylphenyl)hydrazine | C7H9FN2 | CID 18355388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Introduction

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structural motifs are integral to the development of various bioactive compounds. This guide provides a detailed exploration of its most prevalent synthesis route, grounded in established chemical principles and supported by field-proven methodologies. We will delve into the causality behind experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

The primary and most industrially viable pathway for synthesizing substituted phenylhydrazines, including the target compound, begins with the corresponding aniline derivative. This process involves a two-step sequence: the diazotization of the aniline followed by the reduction of the resulting diazonium salt.[1][2]

Core Synthesis Pathway: From Aniline to Hydrazine

The synthesis of this compound is efficiently achieved starting from 4-Fluoro-2-methylaniline. The overall transformation can be dissected into two fundamental stages:

-

Diazotization: The primary amine group of 4-Fluoro-2-methylaniline is converted into a diazonium salt using nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative. Various reducing agents can be employed for this step, with stannous chloride (tin(II) chloride) being a classic and highly effective choice.[3][4][5][6]

This sequence is a cornerstone of aromatic chemistry, offering a reliable method for introducing the hydrazine functionality onto an aromatic ring.

Diagram of the Synthesis Workflow

Caption: Two-step synthesis route from aniline to hydrazine hydrochloride.

Expertise & Causality: The "Why" Behind the "How"

A robust protocol is not merely a sequence of steps but a series of deliberate choices based on chemical principles.

-

Why start with 4-Fluoro-2-methylaniline? This molecule is the direct structural precursor to the target hydrazine. The C-N bond of the aniline is the same bond that will become the C-N bond of the hydrazine, making this the most atom-economical approach.

-

Why is the diazotization conducted at 0-5 °C? Aromatic diazonium salts are notoriously unstable at higher temperatures. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), and warming the solution can lead to its premature decomposition and replacement by -OH or -Cl, significantly reducing the yield of the desired product. Maintaining a low temperature is critical for the integrity of the diazonium intermediate.

-

Why is a strong acid like HCl essential? Hydrochloric acid serves two primary functions. First, it protonates the aniline, forming anilinium chloride, which is soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ. An excess of acid is used to ensure the reaction medium remains acidic, preventing unwanted side reactions.

-

Why choose Stannous Chloride (SnCl₂) as the reducing agent? Stannous chloride is a powerful and reliable reducing agent for converting diazonium salts to hydrazines.[5][7][8] It provides good yields and is a well-established method.[6] However, it is crucial to acknowledge its primary drawback: it is a heavy metal salt, leading to tin-containing waste streams that require careful disposal. This has prompted research into greener alternatives.

-

Emerging Alternatives: Modern process chemistry often seeks to replace heavy metals.[5] Reducing agents like sodium sulfite or sodium bisulfite are common industrial alternatives.[2][9][10] More recently, "green" reagents like L-ascorbic acid (Vitamin C) have been successfully employed for this reduction, offering a more environmentally benign pathway.

-

Why isolate the product as a hydrochloride salt? Phenylhydrazines are bases and are susceptible to aerial oxidation, often appearing as dark oils or solids that degrade over time. Converting the hydrazine to its hydrochloride salt protonates the basic nitrogen atoms, significantly enhancing its stability and rendering it as a crystalline solid that is easier to handle, purify, and store.[11]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[6]

Part A: Diazotization of 4-Fluoro-2-methylaniline

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Fluoro-2-methylaniline (1.0 eq).

-

Acidification: Add concentrated hydrochloric acid (approx. 3.0-4.0 eq) and water. Stir the mixture and cool it to 0-5 °C using an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05 eq) in water. Add this solution dropwise to the aniline suspension via the dropping funnel over 30-45 minutes.

-

Critical Control: Meticulously maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue).

-

Reaction Hold: After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C. This solution should be used immediately in the next step.

Part B: Reduction of the Diazonium Salt

-

Reducer Preparation: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition: Add the cold diazonium salt solution prepared in Part A dropwise to the stirred stannous chloride solution.

-

Critical Control: The rate of addition should be controlled to keep the temperature of the reduction mixture below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. A thick precipitate of the hydrazine hydrochloride salt should form.[6]

Part C: Isolation and Purification

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials or inorganic salts.

-

Drying: Dry the product under vacuum to yield crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or by boiling in water with activated charcoal, followed by the addition of concentrated HCl and cooling.[11]

Data Summary: Key Reaction Parameters

| Parameter | Specification | Rationale |

| Starting Material | 4-Fluoro-2-methylaniline | Direct precursor to the target molecule. |

| Diazotization Temp. | 0–5 °C | Prevents decomposition of the unstable diazonium salt intermediate. |

| Reducing Agent | Stannous Chloride (SnCl₂) | Effective and well-documented reagent for high-yield reduction. |

| Reduction Temp. | < 10 °C | Controls the exothermicity of the reduction reaction. |

| Final Product Form | Hydrochloride Salt | Enhances stability and simplifies handling and purification. |

| Typical Yield Range | 70–85% | Based on similar preparations cited in the literature.[3] |

Conclusion

The synthesis of this compound via the diazotization of 4-Fluoro-2-methylaniline followed by stannous chloride reduction is a robust and well-understood process. The success of the synthesis hinges on the strict control of reaction temperatures to manage the stability of the key diazonium salt intermediate. While this method is highly effective, the field is progressively moving towards more sustainable practices, and the exploration of heavy-metal-free reducing agents like ascorbic acid represents a significant and promising evolution in the synthesis of this important class of chemical intermediates.

References

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods. Semantic Scholar.

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.

- Regeneration of aniline (2) and phenylhydrazine (3) on reacting with 1,8‐naphthalic anhydride (1) followed by hydrazinolysis.

- Process for the preparation of substituted phenylhydrazines.

- Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.

- Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group.

- Conversion of aromatic diazonium salt to aryl hydrazine.

- Conversion of aromatic diazonium salt to aryl hydrazine.

- Preparation method for 4-fluorophenylhydrazine.

- CONVERSION OF AROMATIC DIAZONIUM SALT TO ARYL HYDRAZINE.

- Phenylhydrazine. Organic Syntheses.

- 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. ChemicalBook.

- Preparation method for p-methylphenylhydrazine.

- 4-Methylphenylhydrazine hydrochloride synthesis. ChemicalBook.

Sources

- 1. scite.ai [scite.ai]

- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 4. CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 8. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 9. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 10. CN101143837A - Preparation method for p-methylphenylhydrazine - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Synthon

In the landscape of modern medicinal chemistry and process development, the strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS 439863-62-4) emerges as a pivotal building block, or synthon, in this context.[3] Its unique substitution pattern—a fluorine atom para to the hydrazine group and an ortho-methyl group—offers chemists a nuanced tool for creating complex heterocyclic scaffolds, most notably indoles, via the Fischer indole synthesis. The presence of the fluorine can enhance metabolic stability and binding affinity, while the methyl group provides steric and electronic influence that can be critical for target engagement.[1]

This guide provides an in-depth technical overview of this compound, moving from its fundamental chemical and physical properties to its synthesis, reactivity, and critical applications in the pharmaceutical industry. The content herein is curated to provide not just data, but actionable, field-proven insights to support laboratory and development endeavors.

Chapter 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization.

Chemical Structure and Identifiers

The hydrochloride salt form enhances the stability and handling characteristics of the parent hydrazine, which is a common practice for this class of compounds.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key properties for this compound, essential for experimental design, including reaction setup and safety considerations.[3][4]

| Property | Value | Source |

| CAS Number | 439863-62-4 | [3] |

| Molecular Formula | C₇H₁₀ClFN₂ | [4] |

| Molecular Weight | 176.62 g/mol | [3] |

| Appearance | White to brownish powder/crystalline solid | |

| Solubility | Soluble in water | |

| Storage | Inert atmosphere, room temperature, keep in a dark place | [5] |

Chapter 2: Synthesis and Purification

The most common and industrially scalable synthesis of arylhydrazines follows a classical pathway involving diazotization of an aniline precursor followed by reduction.

Synthetic Pathway Overview

The synthesis begins with 4-fluoro-2-methylaniline. This precursor undergoes a two-step, one-pot reaction sequence.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be used, with stannous chloride (SnCl₂) in concentrated HCl being a common and effective choice. The product precipitates from the acidic medium as the hydrochloride salt.

Caption: General workflow for the synthesis of arylhydrazine hydrochlorides.

Purification and Quality Control

Post-synthesis, the crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity is then assessed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any residual starting material or by-products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Chapter 3: Key Reactions and Mechanistic Insights

The primary utility of this compound in drug development is its role as a key precursor in the Fischer Indole Synthesis . This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.

The Fischer Indole Synthesis

This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The specific substitution on the (4-fluoro-2-methylphenyl)hydrazine dictates the final substitution pattern of the resulting indole.

Reaction: (4-Fluoro-2-methylphenyl)hydrazine + Ketone/Aldehyde → Substituted Indole

The reaction proceeds through several key steps:

-

Formation of a phenylhydrazone.

-

Tautomerization to an ene-hydrazine.

-

Loss of ammonia and rearomatization to form the stable indole ring.

The presence of the 2-methyl group will direct the cyclization to produce a 7-methyl substituted indole, while the 4-fluoro group will result in a 5-fluoro substituted indole. This predictable regiochemistry is a cornerstone of its synthetic value.

Chapter 4: Applications in Drug Discovery and Development

Substituted hydrazines are crucial intermediates in the pharmaceutical and agrochemical industries.[1] The title compound is particularly valuable for synthesizing tryptamine derivatives, a class of molecules often used in medications for migraines.[1] The fluorine atom is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.[1]

While specific drug examples directly from this compound are proprietary, its close analogs are instrumental in synthesizing blockbuster drugs. For instance, the synthesis of various triptans (e.g., Sumatriptan, Rizatriptan) relies on the Fischer indole synthesis using appropriately substituted phenylhydrazines. The principles are directly translatable.

Hypothetical Application Workflow:

Caption: Conceptual workflow from starting material to drug development.

Chapter 5: Experimental Protocol: Synthesis of a 5-Fluoro-7-methyl-indole Derivative

This protocol provides a representative, self-validating procedure for a Fischer indole synthesis using this compound.

Objective: To synthesize 5-Fluoro-2,3,4,7-tetrahydro-1H-carbazole from this compound and cyclohexanone.

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Ethanol (or Acetic Acid), as solvent

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol (5 mL per 1 g of hydrazine).

-

Hydrazone Formation: Add cyclohexanone (1.1 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate hydrazone may be observed as a change in color or precipitate formation. Causality: This initial step forms the key hydrazone intermediate necessary for the subsequent cyclization. Running it at room temperature is sufficient and prevents side reactions.

-

Acid Catalysis and Cyclization: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the reaction mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. Causality: The strong acid protonates the hydrazone, initiating the tautomerization and subsequent[4][4]-sigmatropic rearrangement. Refluxing provides the necessary activation energy for the cyclization and ammonia elimination steps.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid. Safety Note: Perform neutralization slowly to control CO₂ evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality: The desired indole product is organic-soluble, while inorganic salts remain in the aqueous phase.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/hexane).

-

Self-Validation: Obtain the melting point of the purified crystals. Analyze the product by ¹H NMR and ¹⁹F NMR to confirm the structure of 5-Fluoro-2,3,4,7-tetrahydro-1H-carbazole. The expected yield for this type of reaction is typically in the range of 70-85%.

-

Chapter 6: Safety, Handling, and Storage

Proper handling of hydrazine derivatives is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated fume hood.[6]

-

Toxicology: Hydrazine derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Some may be skin sensitizers or suspected carcinogens.[7] Always consult the specific Safety Data Sheet (SDS) before use.

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and reducing agents.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter the sewer system.[6]

References

- 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Google Cloud.

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). Fisher Scientific.

-

This compound | C7H10ClFN2 | CID 47002129 . PubChem. [Link]

-

This compound | CAS 439863-62-4 . American Elements. [Link]

- Safety Data Sheet - Ricca Chemical Company. (2025-04-05). Ricca Chemical Company.

-

(4-Fluoro-2-methylphenyl)hydrazine . ChemBK. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . (2023-04-13). PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C7H10ClFN2 | CID 47002129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. riccachemical.com [riccachemical.com]

An In-depth Technical Guide to the Solubility Profile of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride. Given the compound's relevance in synthetic chemistry and pharmaceutical research, a thorough understanding of its solubility is critical for reaction kinetics, formulation development, and bioavailability assessment.

Introduction: The Significance of this compound

This compound is a substituted hydrazine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, including indoles and pyrazoles. These structural motifs are prevalent in many biologically active molecules. The hydrochloride salt form is often utilized to improve the stability and handling of the parent hydrazine compound.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its behavior in both chemical and biological systems. In drug discovery and development, solubility is a critical determinant of a compound's absorption and bioavailability.[1][2][3] Therefore, accurate and reliable solubility data is indispensable for informed decision-making throughout the research and development pipeline.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust experimental protocol and discussing the underlying scientific principles.

Physicochemical Properties: A Foundation for Solubility Assessment

While specific solubility data for this compound is not extensively published, we can infer some of its expected behavior based on its structure and the properties of similar compounds. The presence of a polar hydrazine hydrochloride group suggests that it will exhibit some solubility in polar solvents. The aromatic ring with fluoro and methyl substituents contributes to its organic character, suggesting potential solubility in organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value/Information | Source |

| Chemical Formula | C₇H₁₀ClFN₂ | [4][5] |

| Molecular Weight | 176.62 g/mol | [6] |

| Appearance | Expected to be a solid, likely a crystalline powder. | General knowledge |

| Melting Point | For the related compound 4-Fluorophenylhydrazine hydrochloride: ≥300 °C. | [7] |

| pKa | The hydrazine moiety will have a pKa, making the solubility pH-dependent.[8][9] | General knowledge |

Understanding these properties is the first step in designing a robust solubility study. The pH-dependent nature of solubility, due to the ionizable hydrazine group, is a particularly important consideration.[8]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by thermodynamic principles, representing the point of equilibrium between the solid and the solution at a given temperature and pressure.[10] For pharmaceutical compounds, two types of solubility are often considered:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid drug. It is a critical parameter for understanding the maximum concentration that can be achieved in a given solvent system.[1][11]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer. It is a higher-throughput measurement often used in early drug discovery for screening purposes.[1][11][12]

The solubility of an ionizable compound like this compound is also significantly influenced by the pH of the medium.[8] The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound at different pH values, which in turn affects its solubility.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility and is the recommended approach for obtaining accurate data for this compound.[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. This compound | 439863-62-4 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. chembk.com [chembk.com]

- 7. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scribd.com [scribd.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Safety and Handling Guide for (4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency management of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS No. 439863-62-4). As a substituted aromatic hydrazine, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents. However, its structural class necessitates a rigorous and informed approach to safety. This guide moves beyond basic data sheet information to provide causal explanations for safety protocols, ensuring that laboratory personnel can work with this compound confidently and securely.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 439863-62-4 | [1] |

| Molecular Formula | C₇H₁₀ClFN₂ | [1][2] |

| Molecular Weight | 176.62 g/mol | N/A |

| Synonyms | (4-Fluoro-2-methylphenyl)hydrazine HCl | [2] |

Hazard Identification and Comprehensive Risk Assessment

While a dedicated safety data sheet for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing structurally similar compounds, such as (4-Fluorophenyl)hydrazine hydrochloride, and the broader class of hydrazine derivatives. This approach, rooted in established toxicological principles, allows for a conservative and protective risk assessment.

The primary hazards are associated with irritation, systemic toxicity, and potential long-term health effects.[4][5][6] Hydrazine derivatives as a class are known for their corrosive properties and potential carcinogenicity.[7][8][9]

Table 2: GHS Hazard Classification (Based on Analogues)

| Hazard Class | Hazard Statement | GHS Code | Significance for Researchers |

| Skin Irritation | Causes skin irritation | H315 | Direct contact can cause redness, inflammation, and dermatitis.[4][5] |

| Eye Irritation | Causes serious eye irritation | H319 | Accidental contact can lead to significant eye damage.[4][5] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | Inhalation of dust can irritate the nose, throat, and lungs.[4][5] |

| Acute Toxicity (Oral) | Toxic if swallowed | H301 | Ingestion can lead to severe systemic effects.[6][10] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | The compound can be absorbed through the skin, causing systemic toxicity.[6] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | Inhalation of dust poses a significant risk of systemic poisoning.[6] |

| Carcinogenicity | May cause cancer | H350 | Hydrazine and its derivatives are suspected or known carcinogens.[6][7] |

| Mutagenicity | Suspected of causing genetic defects | H341 | The compound may cause heritable genetic damage.[6] |

Logical Risk Hierarchy

The risks associated with this compound can be visualized as a hierarchy, from immediate acute effects to severe long-term consequences. This informs the stringency of the required control measures.

Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safety is the "Hierarchy of Controls," which prioritizes eliminating hazards over relying on personnel to use protection. For a compound of this nature, engineering controls are not optional; they are mandatory.

A. Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a properly functioning and certified chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be located in the immediate vicinity of the work area.[10][11]

B. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from residual risks and in the event of an engineering control failure.[12][13]

Table 3: Mandatory PPE Ensemble

| Body Part | Protection Type | Rationale and Standard |

| Eyes/Face | Chemical splash goggles and face shield | Goggles must conform to ANSI Z87.1 or EN 166 standards.[5][8] A face shield is required over goggles when handling solutions due to the high splash hazard.[9][14] |

| Hands | Nitrile gloves (double-gloved) | Nitrile provides good splash protection for many chemicals.[8][9] Double-gloving is a best practice to protect against tears and provides a method for doffing the outer, contaminated glove safely. Gloves must be inspected before use and changed immediately upon contamination. |

| Body | Flame-resistant laboratory coat | A fully buttoned lab coat protects skin and personal clothing from contamination.[8][14] |

| Respiratory | None (if used in fume hood) | A fume hood serves as the primary respiratory protection.[9] If a situation arises where the fume hood is not available or fails, or for large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges is required.[11][14] |

PPE Selection Workflow

The choice of PPE is not static; it must adapt to the specific task and associated risks.

Standard Operating Procedures: Handling and Storage

Adherence to a validated protocol is crucial for mitigating risks.

A. Protocol for Weighing Solid Compound

-

Preparation: Don all required PPE (double gloves, lab coat, goggles).

-

Work Area: Designate a specific area within the chemical fume hood for weighing. Place a disposable absorbent pad on the work surface.

-

Handling: Use dedicated spatulas and weigh boats. Handle the container carefully to avoid generating dust.

-

Weighing: Tare the weigh boat on the balance. Carefully transfer the desired amount of solid. Avoid sudden movements.

-

Cleanup: Tightly seal the source container immediately after use. Wipe down the spatula and the balance with a damp cloth (water or isopropanol), ensuring the wipe is disposed of as hazardous waste.

-

Doffing: Remove outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[10]

B. Storage Protocol

-

Container: Keep the compound in its original, tightly sealed container.[11]

-

Atmosphere: For long-term storage, consider placing the container inside a desiccator or glove box with an inert atmosphere. Hydrazine derivatives can be sensitive to air, light, and moisture.[11]

-

Location: Store in a cool, dry, well-ventilated, and locked area designated for toxic and carcinogenic materials.[11]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and reducing agents.[11]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency is critical to minimizing harm.

A. Spill Response

-

Immediate Action: Alert all personnel in the immediate area and evacuate.

-

Assessment: From a safe distance, assess the size of the spill.

Small Spill (<1g) inside a fume hood:

-

Ensure full PPE is worn.

-

Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[15]

-

Carefully sweep the mixture into a labeled hazardous waste container.[3][11]

-

Decontaminate the area with soap and water.

Large Spill (>1g) or any spill outside a fume hood:

-

Evacuate the laboratory immediately and prevent re-entry.

-

Call your institution's emergency response team and/or local fire department.[8][9]

-

Remain a safe distance upwind to provide information to responders.[16]

B. First-Aid and Exposure Response

Immediate medical attention is paramount for any exposure.[7][9]

Table 4: First-Aid Measures by Exposure Route

| Exposure Route | Immediate Action | Medical Follow-up |

| Inhalation | Move the individual to fresh air immediately. Keep them at rest in a position comfortable for breathing.[5][11] | Call a poison center or physician. If breathing is difficult, administer oxygen. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[7][8] | Seek immediate medical attention. Provide the Safety Data Sheet to medical personnel. |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5][7][11] | Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting.[11] | Call a poison center or physician immediately. |

Waste Disposal

All materials contaminated with this compound, including the compound itself, empty containers, gloves, and spill cleanup materials, must be treated as hazardous waste.[3]

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with all local, state, and federal regulations.

References

-

Hydrazine - Wikipedia . Wikipedia. [Link]

-

4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem . National Center for Biotechnology Information. [Link]

-

Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte . UNC Charlotte Environmental Health & Safety. [Link]

-

Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar . CORE Scholar. [Link]

-

Emergency treatment of hydrazine hydrate leakage . Anhui Newman Fine Chemicals Co., Ltd. [Link]

-

Hydrazine Standard Operating Procedure Template - Environmental Health & Safety . The University of New Mexico. [Link]

-

Hydrazine - Incident management - GOV.UK . Public Health England. [Link]

-

This compound | C7H10ClFN2 | CID 47002129 . National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

-

Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. [Link]

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]

-

This compound | CAS 439863-62-4 - American Elements . American Elements. [Link]

-

5 Types of PPE for Hazardous Chemicals | Hazmat School . Hazmat School. [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH . Carl ROTH. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | C7H10ClFN2 | CID 47002129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.es [fishersci.es]

- 4. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. safety.charlotte.edu [safety.charlotte.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. hazmatschool.com [hazmatschool.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 16. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

A Technical Guide to the Spectroscopic Characterization of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Foreword

The Role of Spectroscopy in Pharmaceutical Analysis

Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing critical information from early-stage discovery through to quality control of the final product.[1] These methods, which include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allow for the non-destructive analysis of compounds, revealing intricate details about their molecular structure, functional groups, and connectivity.[2] This information is paramount for confirming the identity of a synthesized compound, assessing its purity, and understanding its potential interactions with biological targets.

Structural Elucidation of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride: A Representative Analysis

This compound is a substituted phenylhydrazine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals. Its structure comprises a benzene ring substituted with a fluorine atom, a methyl group, and a hydrazine hydrochloride moiety. To illustrate the spectroscopic analysis of this molecule, we will utilize and interpret the spectral data of the parent compound, phenylhydrazine hydrochloride, and discuss the expected spectral modifications arising from the fluoro and methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.[3][4] For organic molecules, ¹H and ¹³C NMR are the most common variants, revealing the connectivity of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted phenylhydrazine hydrochloride would exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazine and methyl groups.

-

Aromatic Protons: The protons on the benzene ring will typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will influence the splitting pattern (multiplicity) of these signals. For this compound, we would expect a complex splitting pattern due to the presence of three different substituents.

-

Hydrazine Protons (-NH-NH₃⁺): The protons of the hydrazine group are exchangeable and their chemical shift can be highly variable, often appearing as broad signals. In the hydrochloride salt, these protons are part of a hydrazinium ion, which would shift their resonance downfield.

-

Methyl Protons (-CH₃): The protons of the methyl group would appear as a singlet in the upfield region of the spectrum (typically around δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atoms directly attached to the fluorine, nitrogen, and methyl groups will have their chemical shifts significantly influenced by the electronegativity and shielding/deshielding effects of these substituents.

-